An In-depth Technical Guide to 4-Octylbenzoic Acid: Chemical Structure and Properties
An In-depth Technical Guide to 4-Octylbenzoic Acid: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Octylbenzoic acid is an aromatic carboxylic acid characterized by a benzoic acid core substituted with an octyl group at the para position.[1] This compound and its derivatives are of significant interest in materials science, particularly in the formulation of liquid crystals, and as intermediates in the synthesis of surfactants, plasticizers, and pharmaceuticals.[1][2] Its amphiphilic nature, arising from the combination of a hydrophilic carboxylic acid head and a long hydrophobic alkyl tail, underpins its utility in these applications. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of 4-Octylbenzoic acid, incorporating detailed experimental protocols and spectroscopic data analysis.
Chemical Structure and Identification
The structure of 4-Octylbenzoic acid consists of a benzene (B151609) ring monosubstituted with a carboxyl group and an n-octyl group at positions 1 and 4, respectively.
Figure 1. Chemical Structure of 4-Octylbenzoic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-Octylbenzoic acid |
| CAS Number | 3575-31-3[3] |
| Chemical Formula | C₁₅H₂₂O₂[3] |
| Molecular Weight | 234.33 g/mol |
| SMILES | CCCCCCCCC1=CC=C(C=C1)C(=O)O[2] |
| InChI Key | ZQLDNJKHLQOJGE-UHFFFAOYSA-N |
Physicochemical Properties
4-Octylbenzoic acid is a white to off-white crystalline solid at room temperature.[4] The long alkyl chain imparts significant hydrophobic character, leading to low solubility in water but good solubility in many organic solvents.[4]
Table 2: Physicochemical Data
| Property | Value | Source |
| Melting Point | 97-98 °C | [4] |
| Boiling Point | 361.43 °C (estimated) | [4] |
| Density | 1.002 g/cm³ (estimated) | [4] |
| pKa | 4.36 ± 0.10 (predicted) | [4] |
| Solubility | Insoluble in water; Soluble in ethanol (B145695), methanol, hot hexane, and toluene. | [4] |
Spectroscopic Properties
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Octylbenzoic acid is characterized by signals from the aromatic protons, the aliphatic protons of the octyl chain, and the acidic proton of the carboxylic acid. Based on the analysis of similar compounds, the expected chemical shifts are as follows:
Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 - 13.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~8.05 | Doublet | 2H | Aromatic protons ortho to -COOH |
| ~7.25 | Doublet | 2H | Aromatic protons meta to -COOH |
| ~2.65 | Triplet | 2H | Methylene protons adjacent to the benzene ring (-CH₂-) |
| ~1.60 | Multiplet | 2H | Methylene protons beta to the benzene ring (-CH₂-) |
| ~1.30 | Multiplet | 10H | Methylene protons of the octyl chain (-(CH₂)₅-) |
| ~0.90 | Triplet | 3H | Methyl protons of the octyl chain (-CH₃) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for the 15 carbon atoms of 4-Octylbenzoic acid are detailed below.
Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~172.5 | Carboxylic acid carbon (-COOH) |
| ~149.0 | Aromatic carbon attached to the octyl group |
| ~130.5 | Aromatic carbons ortho to the -COOH group |
| ~129.0 | Aromatic carbon attached to the -COOH group |
| ~128.5 | Aromatic carbons meta to the -COOH group |
| ~36.0 | Methylene carbon adjacent to the benzene ring |
| ~31.9 | Methylene carbon of the octyl chain |
| ~31.5 | Methylene carbon of the octyl chain |
| ~29.4 | Methylene carbon of the octyl chain |
| ~29.3 | Methylene carbon of the octyl chain |
| ~29.2 | Methylene carbon of the octyl chain |
| ~22.7 | Methylene carbon of the octyl chain |
| ~14.1 | Methyl carbon of the octyl chain |
Infrared (IR) Spectroscopy
The IR spectrum of 4-Octylbenzoic acid exhibits characteristic absorption bands for its functional groups.
Table 5: Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 2955, 2925, 2855 | C-H stretch | Alkyl chain |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 1605, 1575 | C=C stretch | Aromatic ring |
| 1420-1440 | O-H bend | Carboxylic acid |
| 1280-1320 | C-O stretch | Carboxylic acid |
Experimental Protocols
Synthesis of 4-Octylbenzoic Acid
Two common synthetic routes to 4-alkylbenzoic acids are the oxidation of the corresponding alkylbenzene and the carboxylation of a Grignard reagent.
1. Oxidation of 4-n-Octyltoluene
This method involves the oxidation of the methyl group of 4-n-octyltoluene to a carboxylic acid.
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Materials: 4-n-octyltoluene, potassium permanganate (B83412) (KMnO₄), sodium hydroxide (B78521) (NaOH), hydrochloric acid (HCl), water, ethanol.
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Procedure:
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-n-octyltoluene in a minimal amount of a suitable co-solvent like tert-butanol.
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Add an aqueous solution of sodium hydroxide.
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Heat the mixture to reflux and add a solution of potassium permanganate portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed.
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Continue refluxing until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
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Acidify the filtrate with concentrated hydrochloric acid to precipitate the 4-octylbenzoic acid.
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Collect the solid product by vacuum filtration, wash with cold water, and dry.
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Recrystallize the crude product from ethanol or an ethanol/water mixture for purification.
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2. Grignard Carboxylation of 4-n-Octylbromobenzene
This method involves the formation of a Grignard reagent from 4-n-octylbromobenzene, followed by its reaction with carbon dioxide.
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Materials: 4-n-octylbromobenzene, magnesium turnings, anhydrous diethyl ether or THF, dry ice (solid CO₂), hydrochloric acid (HCl), water.
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Procedure:
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In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, place magnesium turnings.
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Add a small amount of a solution of 4-n-octylbromobenzene in anhydrous ether to initiate the reaction (a crystal of iodine may be added as an initiator).
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Once the reaction starts, add the remaining 4-n-octylbromobenzene solution dropwise to maintain a gentle reflux.
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After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
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Cool the reaction mixture in an ice bath and slowly pour it over an excess of crushed dry ice with vigorous stirring.
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Allow the mixture to warm to room temperature, and then add dilute hydrochloric acid to dissolve the magnesium salts.
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Separate the organic layer, and extract the aqueous layer with ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 4-octylbenzoic acid.
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Recrystallize the product from a suitable solvent.
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Diagram 1: Synthetic pathways to 4-Octylbenzoic acid.
Purification by Recrystallization
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Procedure:
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Dissolve the crude 4-octylbenzoic acid in a minimum amount of hot ethanol in an Erlenmeyer flask.
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[4]
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Applications in Materials Science and Drug Development
Liquid Crystals
4-Octylbenzoic acid is a well-known building block for thermotropic liquid crystals. The rod-like shape of the molecule, combined with the ability of the carboxylic acid groups to form hydrogen-bonded dimers, promotes the formation of ordered mesophases.
Diagram 2: Dimerization of 4-alkylbenzoic acids leading to liquid crystal formation.
Experimental Protocol: Synthesis of a Liquid Crystal Ester
This protocol describes the esterification of 4-octylbenzoic acid with a phenol (B47542) to form a liquid crystalline ester.
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Materials: 4-octylbenzoic acid, 4-cyanophenol, dicyclohexylcarbodiimide (B1669883) (DCC), 4-(dimethylamino)pyridine (DMAP), anhydrous dichloromethane (B109758) (DCM).
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Procedure:
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In a round-bottom flask, dissolve 4-octylbenzoic acid and 4-cyanophenol in anhydrous DCM under a nitrogen atmosphere.
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Add a catalytic amount of DMAP to the solution.
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Cool the mixture in an ice bath and add a solution of DCC in DCM dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Monitor the reaction by TLC.
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Once complete, filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the liquid crystalline ester.
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Surfactants and Other Applications
The amphiphilic structure of 4-octylbenzoic acid makes it a suitable precursor for the synthesis of various surfactants. The carboxylic acid group can be readily converted into other polar head groups, such as esters or amides, to tune the surfactant properties. It also serves as an intermediate in the synthesis of certain pharmaceutical compounds, although specific examples are not widely disclosed in public literature.[2]
Diagram 3: General routes to surfactants from 4-Octylbenzoic acid.
Safety and Handling
4-Octylbenzoic acid is considered harmful if swallowed and may cause eye and respiratory system irritation.[4] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
4-Octylbenzoic acid is a versatile organic compound with a unique combination of properties derived from its aromatic core, carboxylic acid functionality, and long alkyl chain. This guide has provided a detailed overview of its chemical structure, physicochemical properties, and spectroscopic characteristics. The experimental protocols for its synthesis and purification, along with its applications in liquid crystals and as a surfactant precursor, highlight its importance in both academic research and industrial applications. This information serves as a valuable resource for scientists and professionals working in materials science and drug development.
